

# L-(-)-Ornithine structure and chemical properties

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# L-(-)-Ornithine: A Comprehensive Technical Guide

This in-depth technical guide provides a detailed overview of the structure, chemical properties, and biological significance of **L-(-)-Ornithine**. It is intended for researchers, scientists, and drug development professionals, offering a thorough resource on this critical non-proteinogenic amino acid.

## **Structure and Chemical Identity**

**L-(-)-Ornithine**, systematically named (2S)-2,5-diaminopentanoic acid, is a dibasic  $\alpha$ -amino acid. It is structurally similar to lysine, with one fewer methylene group in its side chain. This seemingly minor difference significantly influences its metabolic roles, precluding its incorporation into proteins during translation while positioning it as a key intermediate in several crucial metabolic pathways.

Table 1: Chemical Identifiers for L-(-)-Ornithine



Identifier	Value
IUPAC Name	(2S)-2,5-diaminopentanoic acid
CAS Number	70-26-8[1]
Molecular Formula	C5H12N2O2[1][2]
Canonical SMILES	C(CINVALID-LINKN)CN
InChl Key	AHLPHDHHMVZTML-BYPYZUCNSA-N

# **Physicochemical Properties**

The physicochemical properties of **L-(-)-Ornithine** are summarized in the table below. These properties are fundamental to its biological function and behavior in aqueous solutions.

Table 2: Physicochemical Properties of L-(-)-Ornithine

Property	Value
Molecular Weight	132.16 g/mol [1][2]
Melting Point	140 °C (284 °F; 413 K)
Solubility in Water	Soluble, 620 mg/mL[3]
pKa <sub>1</sub> (α-carboxyl)	1.94
pKa <sub>2</sub> (α-amino)	8.65
pKa <sub>3</sub> (δ-amino)	10.76
Isoelectric Point (pI)	9.71[4]
Specific Optical Rotation ([α]D)	+11.5° (c=6.5, H <sub>2</sub> O)
LogP	-4.22[3]

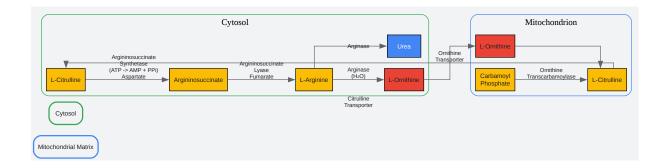
# **Biological Significance and Signaling Pathways**



L-Ornithine is a central molecule in nitrogen metabolism, most notably as an intermediate in the urea cycle. It is also a precursor for the synthesis of polyamines, which are essential for cell growth and proliferation.

## The Urea Cycle

The urea cycle is a metabolic pathway that captures excess nitrogen from amino acid catabolism and converts it into urea for excretion. L-Ornithine acts as a carrier of nitrogen atoms within this cycle. The cycle primarily occurs in the liver and involves both mitochondrial and cytosolic enzymes.



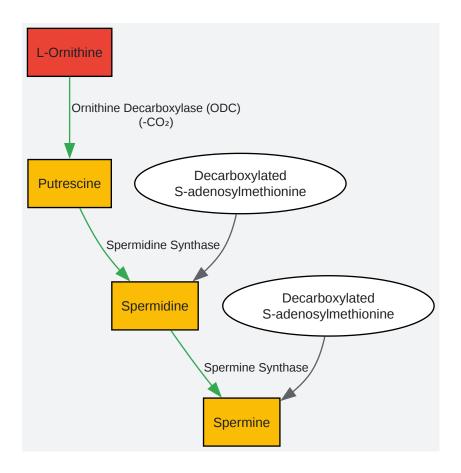
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Figure 1: The Urea Cycle Pathway

## **Polyamine Biosynthesis**

L-Ornithine is the precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine. These polycations are crucial for cell proliferation, differentiation, and apoptosis. The first and rate-limiting step in this pathway is the decarboxylation of L-Ornithine by ornithine decarboxylase (ODC).





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Figure 2: Polyamine Biosynthesis Pathway

## **Experimental Protocols**

This section details the methodologies for determining the key chemical properties of L-(-)-Ornithine.

#### **Determination of Solubility**

Objective: To determine the solubility of **L-(-)-Ornithine** in water at a specified temperature.

#### Methodology:

- Preparation of Saturated Solution:
  - Add an excess amount of L-(-)-Ornithine powder to a known volume of deionized water (e.g., 10 mL) in a sealed container.



- Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.
- After equilibration, allow the undissolved solid to settle.
- Sample Collection and Analysis:
  - Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are transferred.
  - The concentration of L-Ornithine in the supernatant can be determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with precolumn derivatization (e.g., with o-phthalaldehyde) and UV detection, or a colorimetric method using ninhydrin.
  - For the ninhydrin method, a standard curve of known L-Ornithine concentrations is prepared. The absorbance of the derivatized sample is measured spectrophotometrically (e.g., at 570 nm), and the concentration is determined from the standard curve.
- Calculation:
  - The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL).

## **Determination of Specific Optical Rotation**

Objective: To measure the specific optical rotation of **L-(-)-Ornithine**.

#### Methodology:

- Solution Preparation:
  - Accurately weigh a known mass of L-(-)-Ornithine (e.g., 0.650 g).
  - Dissolve the sample in a precise volume of deionized water (e.g., 10.0 mL) in a volumetric flask to achieve a known concentration (c). For the cited value of +11.5°, the concentration is 6.5 g/100 mL or 0.065 g/mL.



- · Polarimeter Setup and Measurement:
  - Calibrate the polarimeter using a blank solution (deionized water).
  - Rinse the sample cell (with a known path length, I, typically 1 dm) with the L-Ornithine solution and then fill it, ensuring no air bubbles are present.
  - Place the filled sample cell in the polarimeter and measure the observed optical rotation
     (α) at a specified temperature (e.g., 20 °C) and wavelength (e.g., 589 nm, the sodium D line).
- · Calculation of Specific Rotation:
  - The specific rotation ( $[\alpha]$ ) is calculated using the formula:  $[\alpha] = \alpha / (I \times c)$  where:
    - $\bullet$   $\alpha$  is the observed rotation in degrees.
    - I is the path length in decimeters (dm).
    - c is the concentration in g/mL.

## **Determination of pKa Values by Potentiometric Titration**

Objective: To determine the acid dissociation constants (pKa) of **L-(-)-Ornithine**.

#### Methodology:

- Solution Preparation:
  - Prepare a standard solution of L-(-)-Ornithine of known concentration (e.g., 0.1 M) in deionized water.
  - Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl).
- Titration Procedure:
  - Calibrate a pH meter using standard buffer solutions.



- Place a known volume of the L-Ornithine solution into a beaker with a magnetic stir bar.
- If starting from the fully protonated form, add a stoichiometric excess of HCl to the L-Ornithine solution to lower the pH to below the first pKa (e.g., pH < 1.5).</li>
- Begin the titration by adding small, precise increments of the standardized NaOH solution.
- Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
- Continue the titration until the pH is above the highest pKa (e.g., pH > 11.5).
- Data Analysis:
  - Plot the pH of the solution as a function of the volume of NaOH added to generate a titration curve.
  - The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). The first derivative of the titration curve can be used to accurately identify the equivalence points, and the pKa values are the pH at the half-equivalence points.

#### **Conclusion**

**L-(-)-Ornithine** is a fundamentally important amino acid with a unique structural and chemical profile that dictates its central role in nitrogen metabolism and the biosynthesis of polyamines. A thorough understanding of its properties, as outlined in this guide, is essential for researchers in biochemistry, medicine, and pharmacology who are investigating its physiological functions and therapeutic potential. The provided experimental protocols offer a framework for the accurate determination of its key physicochemical characteristics.

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